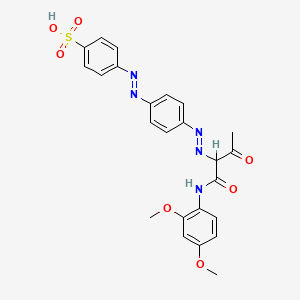![molecular formula C14H15N3 B13752050 N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/no-structure.png)
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine is a nitrogen-based heterocyclic compound. It belongs to the indole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound’s unique structure, featuring a pyridoindole core, makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide are reacted in the presence of a catalyst like silica-supported ionic liquid [pmim]HSO4 SiO2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine involves its interaction with various molecular targets. It acts as an inhibitor of cytochrome P450 enzymes, affecting the biotransformation of other compounds. This inhibition occurs through the binding of the compound to the heme group of the enzyme, preventing the binding of oxygen .
Similar Compounds:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole (Tetrahydronorharman): Similar structure but lacks the trimethyl groups.
9H-Pyrido[3,4-b]indol-7-ol: Similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its lipophilicity and influence its interaction with biological targets .
Propriétés
Formule moléculaire |
C14H15N3 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
N,N,9-trimethylpyrido[2,3-b]indol-4-amine |
InChI |
InChI=1S/C14H15N3/c1-16(2)12-8-9-15-14-13(12)10-6-4-5-7-11(10)17(14)3/h4-9H,1-3H3 |
Clé InChI |
BQVBQKAMFCHPKE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C=CN=C31)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
